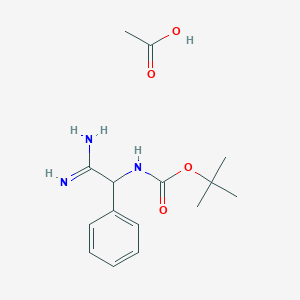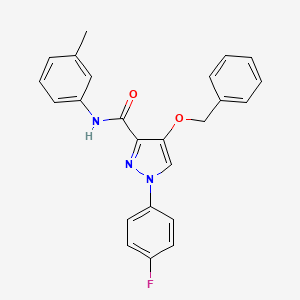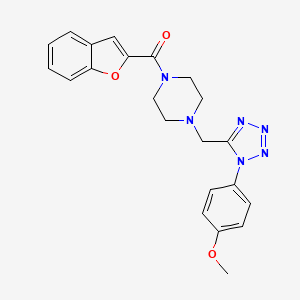
Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is a chemical compound with the molecular formula C15H23N3O4. It is also known by other names such as “tert-Butyl (2-amino-2-phenylethyl)carbamate” and “(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester” among others .
Synthesis Analysis
The synthesis of compounds similar to “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” often involves the use of tert-butyl carbamate (Boc) as a protecting group . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is complex. It has a molecular weight of 309.366. The structure includes a carbamate group, which is a functional group derived from carbamic acid, and a phenylethyl group, which is a two-carbon-long side chain attached to a phenyl group .Chemical Reactions Analysis
The chemical reactions involving “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” are likely to be influenced by the presence of the Boc group. The Boc group can be cleaved under anhydrous acidic conditions . This property is often utilized in the synthesis of multifunctional targets where issues related to the protection of amino functions become prominent .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- Capillary Gas Chromatography : Muskiet et al. (1981) developed a capillary gas-chromatographic method for the simultaneous quantitative determination of various metabolites in urine, demonstrating the utility of derivatization techniques in enhancing analytical specificity and sensitivity (Muskiet et al., 1981).
Organic Synthesis Enhancements
- Glycosidase Inhibition : Martínez et al. (2019) isolated DMDP acetic acid from Stevia rebaudiana, highlighting its potential as a glycosidase inhibitor. This work underscores the importance of acetic acid derivatives in the discovery of biologically active compounds (Martínez et al., 2019).
- Deprotection in Organic Chemistry : Li et al. (2006) discussed the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers, emphasizing the method's selectivity and mildness, which can be critical in the synthesis of complex molecules (Li et al., 2006).
Thermodynamic Investigations
- Liquid-Liquid Equilibrium Studies : Mohadesi and Rezaei (2020) investigated the liquid-liquid equilibrium of a ternary system consisting of water, acetic acid, and an organic solvent. Their work provides insights into the separation processes for acetic acid, which is crucial for its industrial applications (Mohadesi & Rezaei, 2020).
Chromatography Techniques
- Chromatography of N-carbamoyl-amino Acids : Phillips (1954) prepared and analyzed the chromatographic behavior of N-carbamoyl derivatives of amino and imino acids, contributing to the development of chromatographic methods for analyzing complex mixtures (Phillips, 1954).
Synthetic Chemistry Applications
- Synthesis of tert-Butyl Ester : Johnson and Aristoff (1990) presented a synthetic route for tert-butyl esters, illustrating the versatility of tert-butyl groups in organic synthesis (Johnson & Aristoff, 1990).
Propiedades
IUPAC Name |
acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADCUIDIAVUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid; tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)
![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)
![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)